![molecular formula C18H16F4N4O4 B11504530 2-fluoro-N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11504530.png)
2-fluoro-N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
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Overview
Description
2-Fluoro-N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the fluorine and trifluoromethyl groups. The final step involves the coupling of the benzamide moiety under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2-Fluoro-N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Sotorasib: Contains a pyrido[2,3-d]pyrimidin-2(1H)-one unit with similar substituents.
Pyrazolo[3,4-d]pyrimidine: Shares the pyrimidine core structure.
Uniqueness
2-Fluoro-N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is unique due to its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C18H16F4N4O4 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-fluoro-N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C18H16F4N4O4/c1-8(2)7-26-12-11(14(28)24-16(26)30)17(15(29)23-12,18(20,21)22)25-13(27)9-5-3-4-6-10(9)19/h3-6,8H,7H2,1-2H3,(H,23,29)(H,25,27)(H,24,28,30) |
InChI Key |
XJAYMNLXKCRKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)NC1=O)C(C(=O)N2)(C(F)(F)F)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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